N-Boc-trans-4-amino-L-proline methyl ester

Overview

Description

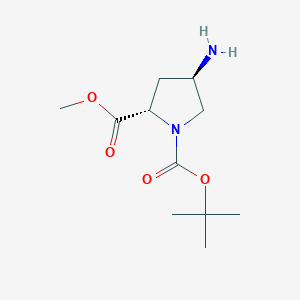

1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H20N2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Mechanism of Action

Mode of Action

The compound acts as a pharmaceutical intermediate . It is used to prepare N-Boc-protected proline methyl ester of calix4arene, which efficiently catalyzes the enantioselective aldol reaction .

Biochemical Pathways

It is known that it plays a role in the enantioselective aldol reaction

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and methylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the pyrrolidine ring.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced derivatives.

Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

1-tert-butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride: This compound differs in the stereochemistry at the 4-position, which can influence its chemical and biological properties.

tert-Butyl (3S,4R)-3-hydroxy-4-(3-methoxyphenyl)-1-pyrrolidinecarboxylate: This compound contains a hydroxy group and a methoxyphenyl substituent, leading to different reactivity and applications.

tert-Butyl (3S,4R)-3-hydroxy-4-(4-methoxyphenyl)-1-pyrrolidinecarboxylate: Similar to the previous compound but with a different position of the methoxy group, affecting its properties and uses.

Biological Activity

N-Boc-trans-4-amino-L-proline methyl ester is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the synthesis, biological properties, and therapeutic implications of this compound, supported by relevant data and findings from diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group using a Boc (tert-butyloxycarbonyl) protecting group followed by methyl esterification. The general synthetic route can be summarized as follows:

- Protection of Amino Group : The amino group of trans-4-amino-L-proline is protected using Boc anhydride.

- Methyl Esterification : The protected amino acid undergoes esterification with methanol to yield the methyl ester derivative.

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders and other therapeutic areas .

Interaction with Enzymes and Receptors

This compound has been studied for its interactions with various enzymes and receptors, which may play a crucial role in its biological activity. Research indicates that it can modulate enzyme activity, potentially influencing metabolic pathways relevant to disease states.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, although specific targets remain under investigation .

- Receptor Modulation : There are indications that this compound may interact with neurotransmitter receptors, which could have implications for its use in treating neurological disorders.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the potential antimicrobial and anticancer properties of compounds related to this compound:

- Antimicrobial Activity : Some derivatives exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .

- Anticancer Activity : Compounds derived from N-Boc-trans-4-amino-L-proline have shown promise in inhibiting cancer cell proliferation. For instance, one study reported an IC50 value of 0.126 µM against a triple-negative breast cancer cell line (MDA-MB-231), indicating potent antiproliferative effects .

Case Studies and Research Findings

Several research findings illustrate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated enzyme inhibition activity with potential therapeutic applications in metabolic disorders. |

| Study 2 | Reported antimicrobial effectiveness against MRSA strains, suggesting utility in treating resistant infections. |

| Study 3 | Showed significant anticancer effects in vitro on breast cancer cell lines, highlighting its potential as an anticancer agent. |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : Initial studies suggest moderate absorption rates when administered orally, with further investigation needed to clarify distribution characteristics.

- Toxicity Profiles : Toxicological assessments indicate acceptable safety margins at therapeutic doses, although comprehensive studies are required to fully understand the long-term effects .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQYMRFIIVPMQ-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426588 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121148-00-3 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.